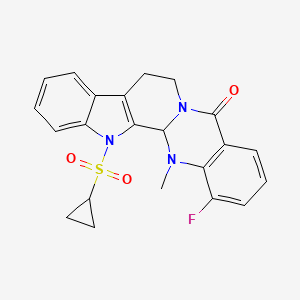
Insecticidal agent 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Insecticidal agent 7, also known as Compound 21m, is a chemical compound used primarily as an insecticide. It targets the insect ryanodine receptors, which are crucial for muscle contraction in insects. This compound is known for its high efficacy against pests like the Plutella xylostella (diamondback moth) and exhibits good selectivity and low toxicity towards non-target organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of insecticidal agent 7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The active ingredient is then formulated with auxiliary materials to enhance its stability, efficacy, and ease of application .
Analyse Des Réactions Chimiques
Types of Reactions: Insecticidal agent 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Insecticidal agent 7 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand the role of ryanodine receptors in insect physiology and behavior.
Medicine: Investigated for its potential use in developing new drugs targeting similar receptors in humans.
Industry: Utilized in the development of new insecticidal formulations and pest control strategies
Mécanisme D'action
The primary mechanism of action of insecticidal agent 7 involves its binding to the ryanodine receptors in insects. This binding disrupts calcium ion regulation within the muscle cells, leading to uncontrolled muscle contractions, paralysis, and eventually death of the insect. The specificity of this compound for insect ryanodine receptors ensures minimal impact on non-target organisms .
Comparaison Avec Des Composés Similaires
Flubendiamide: Another insecticide targeting ryanodine receptors but with a different chemical structure.
Chlorantraniliprole: A widely used insecticide with a similar mode of action but different selectivity and toxicity profiles.
Uniqueness: Insecticidal agent 7 stands out due to its high selectivity for insect ryanodine receptors and low toxicity towards non-target organisms. This makes it a valuable tool in integrated pest management strategies, reducing the environmental impact and promoting sustainable agriculture .
Propriétés
Formule moléculaire |
C22H20FN3O3S |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
3-cyclopropylsulfonyl-19-fluoro-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one |
InChI |
InChI=1S/C22H20FN3O3S/c1-24-19-16(6-4-7-17(19)23)22(27)25-12-11-15-14-5-2-3-8-18(14)26(20(15)21(24)25)30(28,29)13-9-10-13/h2-8,13,21H,9-12H2,1H3 |
Clé InChI |
HDOAPWYXPBOESQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2C3=C(CCN2C(=O)C4=C1C(=CC=C4)F)C5=CC=CC=C5N3S(=O)(=O)C6CC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















